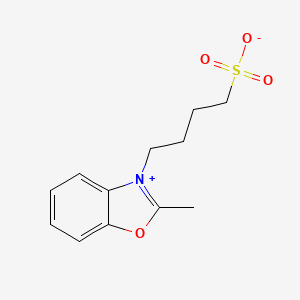
2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine is a heterocyclic compound with the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol It is known for its unique chemical structure, which includes a benzoxazolium core substituted with a methyl group and a sulfobutyl group
Preparation Methods
The synthesis of 2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine typically involves the reaction of 2-methylbenzoxazole with 1,4-butanesultone under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine undergoes various chemical reactions, including:
Scientific Research Applications
2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine involves its interaction with specific molecular targets and pathways. The sulfobutyl group enhances its solubility and facilitates its interaction with biological membranes, while the benzoxazolium core can interact with various enzymes and receptors . These interactions can lead to modulation of cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine can be compared with other similar compounds, such as:
2-Methyl-3-(4-sulfobutyl)benzoxazolium hydroxide: This compound has a hydroxide group instead of a betaine group, leading to different chemical properties and reactivity.
5-Chloro-3-(4-sulfobutyl)-2-(2-methyl-1-propenyl)benzoxazolium hydroxide:
3-(4-Sulfobutyl)-5-phenyl-2-(3-(3-(4-sulfobutyl)-5-phenyl-2-benzoxazolinylidene)methyl)-1-butenyl)benzoxazolium hydroxide: This complex structure offers unique properties for specialized applications.
Properties
IUPAC Name |
4-(2-methyl-1,3-benzoxazol-3-ium-3-yl)butane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-10-13(8-4-5-9-18(14,15)16)11-6-2-3-7-12(11)17-10/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFVDWPSCIEHAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2O1)CCCCS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Carboxymethyl)-5,10-dioxo-4,6-dipropyl-1,2,8,9-tetrahydropyrido[3,2-g]quinolin-7-yl]acetic acid](/img/structure/B571344.png)
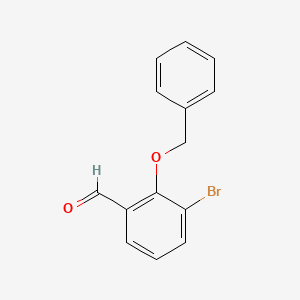
![1,3-Diazabicyclo[3.2.0]hept-3-ene-2-carboxylicacid,4-methyl-7-oxo-,cis-(9CI)](/img/new.no-structure.jpg)
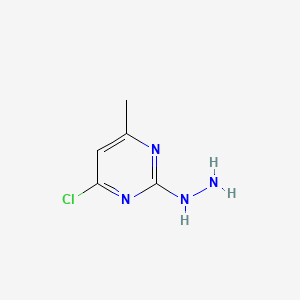
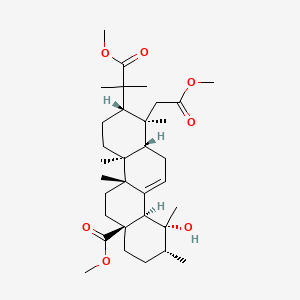
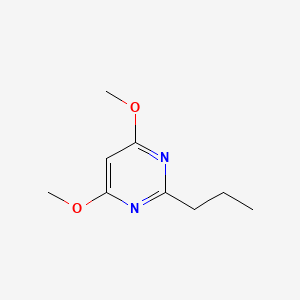
![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)
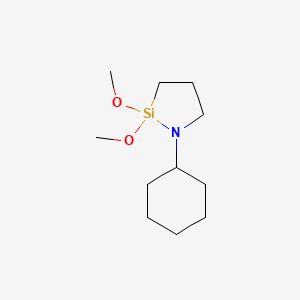
![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene](/img/structure/B571361.png)
![4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B571365.png)
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)
